
4-Ethynylbenzonitrile
Overview
Description
4-Ethynylbenzonitrile (molecular formula: C₉H₅N) is an aromatic compound featuring a benzonitrile core substituted with an ethynyl (-C≡CH) group at the para position. This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the nitrile moiety enhances polarity and reactivity in nucleophilic substitutions or coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethynylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-ethynylphenylboronic acid with copper(II) chloride in chloroform. The reaction conditions typically include room temperature and a reaction time of several hours .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The compound is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium amide and organolithium compounds are commonly employed.
Major Products:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-Ethynylaniline.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
4-Ethynylbenzonitrile serves as a valuable synthetic fragment in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. These reactions are fundamental in organic chemistry for constructing complex molecules from simpler ones. The compound's ethynyl group facilitates coupling with various electrophiles, enhancing its utility in synthesizing diverse organic compounds .
Hydrogen Bond Formation Studies
The compound is also employed in studies focused on hydrogen bond formation. Its structure includes multiple hydrogen bonding sites, making it an ideal candidate for investigating the dynamics and strength of hydrogen bonds in multifunctional molecules. This characteristic is crucial for understanding molecular interactions in biological systems and materials science .
Materials Science
Metal-Organic Frameworks (MOFs)
Recent studies have highlighted the role of this compound in the synthesis of metal-organic frameworks. For instance, a three-dimensional metal-organic framework was synthesized using this compound as a ligand. This framework demonstrated unique properties such as crystal melting and vitrification behaviors, which are essential for applications in gas storage and separation technologies .
Thermal Properties
Research indicates that compounds like this compound can exhibit significant thermal stability and unique phase transitions. In one study, the compound was part of a structure that melted at 271 °C and transformed into a glassy state upon cooling, showcasing its potential for use in high-temperature applications .
Coordination Chemistry
Ligand Properties
In coordination chemistry, this compound acts as a ligand that can coordinate with metal ions to form stable complexes. These complexes are studied for their electronic properties and potential applications in catalysis and materials development. The ability to form diverse coordination geometries makes this compound particularly interesting for researchers exploring new catalytic systems .
Summary of Applications
Mechanism of Action
The mechanism of action of 4-Ethynylbenzonitrile involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. The compound’s ethynyl and nitrile groups allow it to form stable complexes with other molecules, influencing their reactivity and stability. These interactions are crucial in its applications in materials science and pharmaceuticals .
Comparison with Similar Compounds
The distinct functionalization of 4-ethynylbenzonitrile allows for direct comparisons with structurally analogous compounds. Below is a detailed analysis of its chemical and biological properties relative to key analogs:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Compound Name | Molecular Formula | Substituent(s) | Key Properties | Reference |
---|---|---|---|---|
This compound | C₉H₅N | -C≡CH (para), -CN | High reactivity in click chemistry; moderate solubility in polar solvents | |
4-Ethynylaniline | C₈H₇N | -C≡CH (para), -NH₂ | Reduced chemical stability due to amine group; weaker π-π stacking capability | |
4-Ethynylbenzaldehyde | C₉H₆O | -C≡CH (para), -CHO | Susceptible to oxidation; forms Schiff bases with amines | |
4-Ethynyl-α,α,α-trifluorotoluene | C₉H₅F₃ | -C≡CH (para), -CF₃ | Enhanced electron-withdrawing effects; used in fluorinated drug synthesis | |
2-Bromo-4-ethylbenzonitrile | C₉H₈BrN | -Br (ortho), -CH₂CH₃ (para) | Halogenation enhances cross-coupling potential; bulky ethyl group reduces reactivity | |
4-(Hydroxymethyl)benzonitrile | C₈H₇NO | -CH₂OH (para), -CN | Dual functionality for esterification; higher hydrophilicity |
Key Research Findings
In contrast, 4-ethynylbenzaldehyde is less stable under similar conditions due to aldehyde oxidation .
For example, trifluoromethyl analogs (e.g., 4-ethynyl-α,α,α-trifluorotoluene) exhibit enhanced binding affinity to hydrophobic enzyme pockets . The hydroxymethyl analog (4-(hydroxymethyl)benzonitrile) demonstrates improved solubility but reduced membrane permeability compared to this compound .
Synthetic Utility :
- The nitrile group in this compound facilitates nucleophilic substitutions, enabling the synthesis of heterocycles (e.g., triazoles, pyridines) more efficiently than brominated analogs like 2-bromo-4-ethylbenzonitrile, which require palladium catalysts for cross-coupling .
Critical Analysis of Structural Variations
- Electron-Withdrawing vs. Electron-Donating Groups :
- The nitrile (-CN) and trifluoromethyl (-CF₃) groups in this compound and its analogs enhance electrophilicity, accelerating reactions with nucleophiles. In contrast, electron-donating groups (e.g., -NH₂ in 4-ethynylaniline) decrease reactivity in electrophilic aromatic substitution .
- Steric Effects :
- Bulky substituents (e.g., ethyl in 2-bromo-4-ethylbenzonitrile) hinder regioselectivity in cycloaddition reactions, whereas the compact ethynyl group in this compound minimizes steric interference .
Biological Activity
4-Ethynylbenzonitrile is an aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a cyano group and an ethynyl substituent attached to a benzene ring, allows for diverse chemical interactions and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
This compound features a cyano group (-C≡N) which is known for its electron-withdrawing properties, enhancing the reactivity of the compound towards various biological targets.
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through disruption of cellular processes, which may include interference with signal transduction pathways and modulation of enzyme activities.
- Apoptosis Induction : The compound's ability to induce programmed cell death makes it a candidate for anti-cancer drug development.
- Enzyme Modulation : Studies suggest that it can interact with specific enzymes, potentially influencing metabolic pathways vital for cancer cell survival.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's IC50 values were reported at 15 µM for MCF-7 and 20 µM for A549 cells, indicating a potent effect on these cell lines.
- Interaction with Biomolecular Targets : In vitro assays showed that this compound could bind to DNA and proteins, suggesting potential applications in targeted therapies . The binding affinity was evaluated using fluorescence spectroscopy, revealing significant interactions with biomolecular targets.
Data Table: Summary of Biological Activities
Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Cytotoxicity | MCF-7 | 15 | Induction of apoptosis |
Cytotoxicity | A549 | 20 | Modulation of metabolic pathways |
DNA Binding | N/A | N/A | Non-covalent interactions |
Protein Interaction | N/A | N/A | Potential modulation of enzyme activity |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of benzonitrile derivatives with acetylene under specific conditions, often utilizing palladium catalysts to facilitate the coupling reactions .
Potential Applications
- Medicinal Chemistry : Given its biological activity, this compound is being explored as a scaffold for developing new anticancer agents.
- Chemical Probes : Its ability to modulate enzyme activity positions it as a valuable biochemical probe in research settings.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Ethynylbenzonitrile in a laboratory setting?
this compound can be synthesized via alkyne functionalization of benzonitrile derivatives. A plausible approach involves Sonogashira coupling between 4-iodobenzonitrile and terminal alkynes using a palladium catalyst. Alternative methods may include hydrosilylation (as seen in analogous nitrile synthesis with Fe-based catalysts ) or nitrile group introduction via cyanation of aryl halides. Researchers should optimize reaction conditions (e.g., solvent, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield while minimizing side reactions like alkyne polymerization.
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
Structural confirmation requires a combination of spectroscopic techniques:
- NMR : The ethynyl proton (C≡C-H) appears as a singlet at ~2.5–3.5 ppm in H NMR, while the nitrile carbon resonates at ~115–120 ppm in C NMR.
- IR : A sharp peak at ~2100–2260 cm confirms the C≡C stretch, and the nitrile group shows a band near 2220–2260 cm.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] for (exact mass: 127.0422). Cross-validate with computational tools like Gaussian for predicted spectra .
Q. What safety protocols should be followed when handling this compound in laboratory experiments?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage : Keep in airtight containers away from oxidizers and ignition sources due to potential flammability of ethynyl groups .
Advanced Research Questions
Q. How should researchers address discrepancies in characterization data (e.g., NMR, IR) for this compound?
Contradictions often arise from impurities (e.g., unreacted starting materials) or solvent interactions. Strategies include:
- Purification : Re-crystallize the compound or use column chromatography.
- Control Experiments : Compare spectra with synthesized standards or computational predictions (e.g., ACD/Labs Percepta ).
- Multi-Technique Validation : Supplement NMR/IR with X-ray crystallography or Raman spectroscopy. For example, conflicting nitrile peaks may indicate tautomerism, requiring dynamic NMR studies .
Q. What experimental design considerations are critical for optimizing reaction yields of this compound derivatives?
- Variable Screening : Use fractional factorial designs to prioritize factors (e.g., catalyst type, solvent polarity, temperature).
- Reaction Monitoring : Employ in-situ techniques like FTIR or GC-MS to track intermediate formation.
- Statistical Analysis : Apply ANOVA to identify significant variables and optimize via response surface methodology (RSM). Trials should include replicates to assess reproducibility .
Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?
- Predictive Modeling : Use tools like EPI Suite to estimate biodegradation () and bioaccumulation (log ).
- Tiered Testing : Start with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Extrapolate from structurally similar nitriles (e.g., benzonitrile derivatives with known LC values) .
- Precautionary Measures : Assume persistence if analogs show low biodegradability, and design waste treatment protocols (e.g., ozonation) to degrade nitrile groups .
Q. Methodological Resources
- For systematic reviews of synthetic methods, follow PRISMA guidelines to ensure reproducibility and minimize bias .
- Safety protocols should align with OSHA standards and GHS classifications, as detailed in SDS templates .
- Advanced statistical analysis (e.g., t-tests, error bars) for experimental data is critical for publication readiness .
Properties
IUPAC Name |
4-ethynylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGNMUUUMQJXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404122 | |
Record name | 4-Ethynylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3032-92-6 | |
Record name | 4-Ethynylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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